3-(4-Methoxyphenyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one
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Overview
Description
3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one typically involves the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with p-methoxyphenyl isothiocyanate . This reaction proceeds without the separation of the thioureido derivative. The amino ester is transformed by acetamide and formamide into various tetrahydrospiro derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitumor activity.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for cellular processes. The compound may inhibit enzyme activity or block receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-oxo-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1’-cyclohexane): This compound shares a similar spiro structure but differs in the substituents attached to the rings.
2,3-disubstituted 4-oxo-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1’-cyclohexanes): These compounds have different substituents at the 2 and 3 positions, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one lies in its specific substituents and the resulting biological activity. Its methoxyphenyl and thioxo groups contribute to its distinct chemical behavior and potential therapeutic applications.
Properties
CAS No. |
312594-22-2 |
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Molecular Formula |
C23H22N2O2S |
Molecular Weight |
390.5g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C23H22N2O2S/c1-27-17-10-8-16(9-11-17)25-21(26)19-20(24-22(25)28)18-7-3-2-6-15(18)14-23(19)12-4-5-13-23/h2-3,6-11H,4-5,12-14H2,1H3,(H,24,28) |
InChI Key |
OFXSZXIZTOWHLK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)NC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)NC2=S |
Origin of Product |
United States |
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